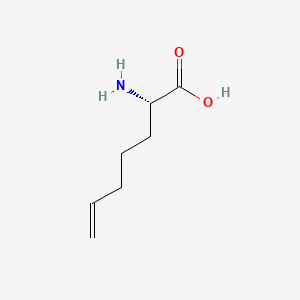

(S)-2-Aminohept-6-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Aminohept-6-enoic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.186. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-2-Aminohept-6-enoic acid, also known as 2-AHE, is a non-canonical amino acid that has garnered attention for its potential biological activities. This compound is characterized by an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a heptenoic acid backbone, which contributes to its unique reactivity and interaction with various biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and potential therapeutic implications.

Chemical Structure and Properties

The molecular structure of this compound is defined by the following features:

- Molecular Formula : C₇H₁₃NO₂

- Functional Groups :

- Amino group (-NH₂)

- Carboxylic acid group (-COOH)

- Double bond between the sixth and seventh carbons

This configuration allows (S)-2-AHE to participate in various biochemical interactions, influencing its biological activity.

This compound exhibits several mechanisms through which it may exert its biological effects:

-

Enzyme Interaction :

- (S)-2-AHE can act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways. Its chiral nature enables it to fit into enzyme active sites, modulating enzyme kinetics and influencing biochemical reactions.

- Receptor Modulation :

- Protein Interactions :

Research Findings

Research has demonstrated several biological activities associated with this compound:

- Metabolic Pathways : Studies suggest that (S)-2-AHE plays a role in various metabolic processes. Its unique structure allows it to interact with metabolic enzymes, potentially influencing energy production and biosynthetic pathways .

- Neurotransmitter Modulation : Given its similarity to glutamate, (S)-2-AHE is being investigated for its potential role in modulating glutamatergic signaling in the nervous system. This could have implications for understanding neurodegenerative diseases and developing new therapeutic strategies .

Case Studies

-

Glutamate Receptor Interaction :

- A study explored the effects of (S)-2-AHE on neuronal activity by examining its binding affinity to glutamate receptors in vitro. Results indicated that while (S)-2-AHE does not activate these receptors as strongly as glutamate, it can modulate their activity under certain conditions, suggesting possible applications in neuropharmacology .

- Protein Interaction Probing :

Comparative Analysis of Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity | Research Focus |

|---|---|---|---|

| This compound | Amino & carboxylic groups; heptenoic backbone | Modulates glutamate receptors; enzyme interactions | Neurotransmitter modulation; metabolic pathways |

| Glutamate | Amino & carboxylic groups; no double bond | Primary excitatory neurotransmitter | Neurotransmission; synaptic plasticity |

| Aspartate | Amino & carboxylic groups; no double bond | Excitatory neurotransmitter | Neurotransmission; metabolic roles |

Propriétés

IUPAC Name |

(2S)-2-aminohept-6-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOVDVSHGOKTNT-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654074 |

Source

|

| Record name | (2S)-2-Aminohept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166734-64-1 |

Source

|

| Record name | (2S)-2-Aminohept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.